![molecular formula C18H17F3N6O B2781797 N-methyl-1-(6-phenylpyridazin-3-yl)-N-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}azetidin-3-amine CAS No. 2380079-97-8](/img/structure/B2781797.png)
N-methyl-1-(6-phenylpyridazin-3-yl)-N-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}azetidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1-(6-phenylpyridazin-3-yl)-N-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}azetidin-3-amine is a complex organic compound that belongs to the class of azetidines. This compound is characterized by its unique structure, which includes a phenylpyridazinyl group, a trifluoromethyl oxadiazolyl group, and an azetidinyl amine group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(6-phenylpyridazin-3-yl)-N-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}azetidin-3-amine typically involves multi-step organic reactions. The process may start with the preparation of the phenylpyridazinyl intermediate, followed by the introduction of the trifluoromethyl oxadiazolyl group, and finally, the formation of the azetidinyl amine moiety. Each step requires specific reagents, catalysts, and reaction conditions, such as temperature and pH control.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing safety measures for handling hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(6-phenylpyridazin-3-yl)-N-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}azetidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Utilizing its unique properties in material science and other industrial applications.
Mechanism of Action
The mechanism of action of N-methyl-1-(6-phenylpyridazin-3-yl)-N-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}azetidin-3-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the compound’s structure and the biological system in which it is studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-methyl-1-(6-phenylpyridazin-3-yl)-N-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}azetidin-3-amine include other azetidines, pyridazines, and oxadiazoles with varying substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-methyl-1-(6-phenylpyridazin-3-yl)-N-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]azetidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N6O/c1-26(11-16-24-25-17(28-16)18(19,20)21)13-9-27(10-13)15-8-7-14(22-23-15)12-5-3-2-4-6-12/h2-8,13H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXJAXGBYITKFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NN=C(O1)C(F)(F)F)C2CN(C2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
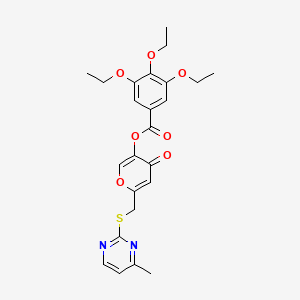
![[1-(4-fluorophenyl)-5-methyl(1,2,3-triazol-4-yl)]-N-[(4-methoxyphenyl)ethyl]ca rboxamide](/img/structure/B2781718.png)
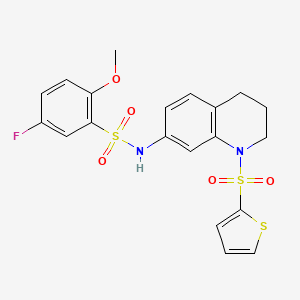
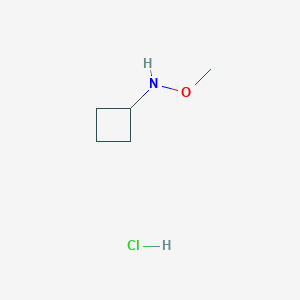
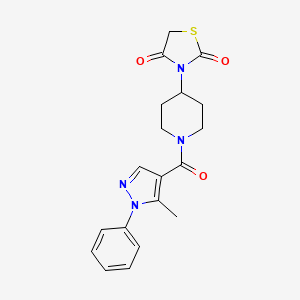

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B2781725.png)
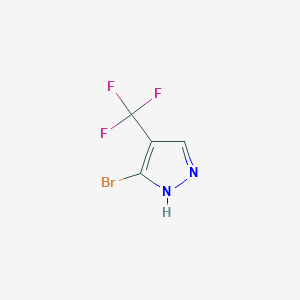
![1-[(2-nitrophenyl)sulfonyl]-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B2781727.png)
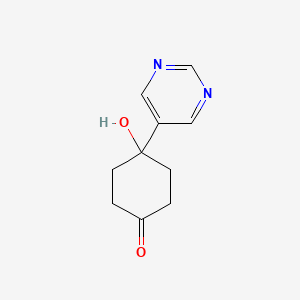
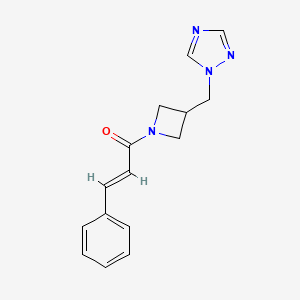
![Methyl 7-oxospiro[3.5]nonane-8-carboxylate](/img/structure/B2781733.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-ethoxy-1-naphthamide](/img/structure/B2781735.png)

